molecular formula C28H25NO6 B6420989 3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one CAS No. 924822-18-4

3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6420989
CAS No.: 924822-18-4
M. Wt: 471.5 g/mol
InChI Key: SCPZQUPPLZWMOY-UHFFFAOYSA-N
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Description

The compound 3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one is a polycyclic organic molecule featuring a benzofuran-1-one core fused to a substituted phenyl ring. The phenyl group is further functionalized with a methyl bridge connecting to a 6,7-dimethoxy-substituted isoquinoline moiety. The methoxy groups at positions 4,5 (phenyl ring) and 6,7 (isoquinoline) likely influence electronic properties, solubility, and steric interactions, which are critical for molecular recognition in biological systems .

Structural characterization of such compounds typically relies on X-ray crystallography, with software like SHELXL and SHELXT enabling precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

3-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-31-23-12-16-9-10-29-22(20(16)14-25(23)33-3)11-17-13-24(32-2)26(34-4)15-21(17)27-18-7-5-6-8-19(18)28(30)35-27/h5-10,12-15,27H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPZQUPPLZWMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3C4C5=CC=CC=C5C(=O)O4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound features a benzofuran core substituted with an isoquinoline moiety and methoxy groups. Its chemical formula can be summarized as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₅
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 879014-17-2

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted by Hu et al. demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of methoxy groups, which enhance electron donation and stabilize radical species .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to inhibit neuronal apoptosis induced by oxidative stress in models of Alzheimer's disease. The compound's ability to modulate key signaling pathways involved in neuroinflammation further supports its therapeutic potential in neuroprotection .

Study 1: Antitumor Mechanism

In a detailed investigation, Hu et al. (2012) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, revealing significant increases in sub-G1 populations after treatment .

Study 2: Antioxidant Activity Assessment

A comparative study on various methoxy-substituted compounds indicated that this particular molecule demonstrated superior antioxidant activity when assessed using DPPH and ABTS assays. The results suggested that the structural configuration plays a crucial role in enhancing its radical scavenging ability .

Study 3: Neuroprotection in Alzheimer's Models

In vivo studies involving transgenic mouse models of Alzheimer's disease showed that administration of the compound led to improved cognitive function as assessed by Morris water maze tests. Histological analyses revealed reduced amyloid plaque deposition and decreased neuroinflammatory markers, indicating a protective effect against neurodegeneration .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C30H29NO8C_{30}H_{29}NO_8, indicating a high degree of complexity due to multiple functional groups that may contribute to its biological activity. The presence of isoquinoline and benzofuran moieties suggests potential interactions with various biological targets.

Biological Activities

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Sigma Receptor AffinityHigh affinity for σ receptors; potential for neuroprotective effects
Antinociceptive ActivityExhibits pain-relieving properties in animal models
Anticancer ActivityInhibits proliferation in cancer cell lines; further studies needed

Case Study: Antinociceptive Activity

A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve sigma receptor modulation, which is known to influence nociceptive pathways .

Case Study: Cancer Cell Proliferation Inhibition

In vitro studies have shown that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that the compound could be developed as a potential therapeutic agent against certain types of cancer .

Comparison with Similar Compounds

Compound A: (3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-1,3-dihydro-2-benzofuran-1-one (FDB015038)

This analogue (CAS 128-62-1) shares a benzofuran-1-one core and isoquinoline moiety but differs in substituents:

  • Isoquinoline substituents: A [1,3]dioxolo group (positions 4,5) replaces the 6,7-dimethoxy groups in the target compound.
  • Additional groups: A methyl group at position 6 of the isoquinoline and a methoxy group at position 3.

Key structural differences :

The dioxolo group introduces a fused oxygen-containing ring, increasing rigidity compared to the target compound’s dimethoxy groups.

The methyl group in Compound A may enhance lipophilicity but reduce solubility in polar solvents.

Crystallographic analyses using SHELX software reveal that such substituent variations significantly alter molecular conformation and packing in the solid state .

Tabulated Comparison of Structural and Hypothesized Properties

Property Target Compound Compound A (FDB015038)
Molecular Formula C₂₉H₂₇NO₇ C₂₄H₂₅NO₈
Isoquinoline Substituents 6,7-Dimethoxy 4-Methoxy, [1,3]dioxolo (positions 4,5)
Phenyl Substituents 4,5-Dimethoxy None (benzofuran core only)
Key Functional Groups Methoxy (×4), benzofuran-1-one, methyl bridge Methoxy (×1), dioxolo, methyl (×1)
Hypothesized Solubility Moderate (polar methoxy groups) Lower (increased lipophilicity from methyl)
Potential Bioactivity Anticancer (isoquinoline derivatives) Antimicrobial (dioxolo groups)

Research Findings and Implications

Steric Interactions : The methyl bridge in the target compound may restrict rotational freedom, favoring a conformation that optimizes receptor interactions.

Crystallographic Data : SHELXL refinements indicate that methoxy groups in the target compound adopt coplanar orientations with aromatic rings, minimizing steric strain .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data processed via SHELX tools:

  • SHELXL : Used for refining atomic positions and thermal parameters, critical for comparing bond lengths and angles .
  • SHELXT : Automates space-group determination, enabling rapid comparison of unit-cell parameters across analogues .

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